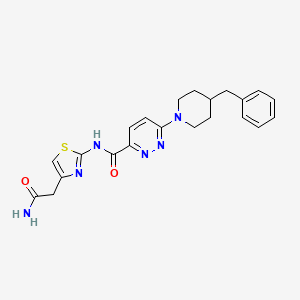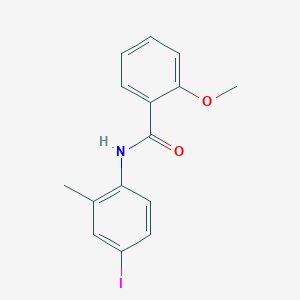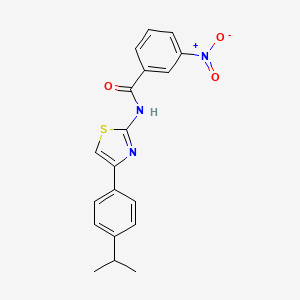![molecular formula C25H17N3O3S B2529334 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 868377-95-1](/img/structure/B2529334.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide" is a complex organic molecule that may be related to various research areas, including the synthesis of benzamide derivatives, the study of their crystal structures, and the exploration of their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.
Synthesis Analysis
The synthesis of benzamide derivatives can be complex, involving multicomponent reactions. For instance, a one-pot, multicomponent synthesis approach has been developed for the creation of new (4-oxothiazolidine-2-ylidene)benzamide derivatives, which are characterized by various spectroscopic techniques and single-crystal X-ray analysis . This suggests that a similar synthetic strategy could potentially be applied to the compound , with characterization likely involving IR, NMR, mass spectrometry, and possibly X-ray crystallography.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using spectroscopic methods and crystallography. For example, compounds with a naphthalimide moiety connected to a benzoic acid chloride have been characterized by spectral measurements and X-ray crystallography . This indicates that the molecular structure of "4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide" could similarly be analyzed using these techniques to determine its precise configuration and conformation.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be quite varied. In the context of the provided papers, there is no direct information on the chemical reactions specific to the compound . However, the synthesis of substituted benzamide derivatives as potential anti-inflammatory and anti-cancer agents involves the reduction of corresponding imino derivatives . This implies that the compound could also undergo various chemical transformations, which might be explored to enhance its biological activity or to modify its physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, certain pyridyl substituted benzamides exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, which are dependent on the polarity of the solvents . Additionally, the formation of novel bicyclic systems containing an oxadiazole ring has been reported, with predictions of biological activity . These findings suggest that "4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide" may also display unique physical and chemical properties that could be explored for various applications, including luminescent materials or pharmaceuticals.
Applications De Recherche Scientifique
Benzothiazole Chemistry and Applications
Variability in Chemistry and Properties
Benzothiazole derivatives are explored for their fascinating variability in chemistry and properties, including their role in forming complex compounds with interesting spectroscopic properties, structures, and biological activities. This variability suggests potential research applications in developing novel compounds with specific desired properties, such as enhanced biological or electrochemical activity (Boča, Jameson, & Linert, 2011).
Pharmacological Activities
The broad spectrum of pharmacological activities of benzothiazole and its derivatives includes antimicrobial, analgesic, anti-inflammatory, and antitubercular properties. This wide range of biological effects underscores the potential of benzothiazole derivatives in drug discovery and pharmaceutical research, with the possibility of exploring "4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide" for similar applications (Sumit, Kumar, & Mishra, 2020).
CNS Acting Drugs Synthesis
Heterocycles, including benzothiazoles, have been identified for their potential in synthesizing novel Central Nervous System (CNS) acting drugs. The structural features and functional chemical groups of benzothiazole derivatives can influence CNS activity, suggesting an avenue for research into neurological disorders and the development of new therapeutic agents (Saganuwan, 2017).
Antitumor Agents and Chemotherapeutic Applications
The structural simplicity and versatility of benzothiazoles, particularly 2-arylbenzothiazoles, have been explored for their potential as antitumor agents. These compounds are being developed for cancer treatment, indicating a promising research direction for benzothiazole derivatives in oncology (Kamal, Hussaini, & Malik, 2015).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have shown significant antimicrobial and antiviral activities. This suggests potential research applications in addressing global health concerns, such as multi-drug resistant pathogens and emerging viral diseases, by exploring novel benzothiazole-based compounds for antimicrobial and antiviral therapies (Elamin, Abd Elaziz, & Abdallah, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S/c1-2-15-27-20-12-9-16-5-3-4-6-19(16)23(20)32-25(27)26-24(31)17-7-10-18(11-8-17)28-21(29)13-14-22(28)30/h1,3-12H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIQOVXDZGXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)


![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)



![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)
![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)